5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
Chemical Name: 5-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No.: 338774-03-1 Molecular Formula: C₂₀H₁₅Cl₂N₃O Molecular Weight: 384.26 g/mol Structural Features:
- A benzimidazole core substituted with two chlorine atoms at positions 5 and 4.
- A 2-methylbenzyl group at the N1 position of the benzimidazole.
- A pyridinone ring linked to the benzimidazole via the C2 position.
This compound belongs to a class of benzimidazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their versatility in binding to diverse biological targets . The 2-methylbenzyl substituent enhances lipophilicity and may influence metabolic stability, while the pyridinone moiety contributes to hydrogen-bonding interactions with target proteins .
Properties
IUPAC Name |
5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNKLAMBVTRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dichloro-1H-benzimidazole with 2-methylbenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 2-pyridone in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain synthesized compounds possess moderate to high activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicate that some derivatives show potent cytotoxic activity, with IC values comparable to established chemotherapeutic agents like doxorubicin . This positions the compound as a candidate for further development in cancer therapeutics.
Synthesis and Modification
The synthesis of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves several chemical transformations that can be optimized for yield and purity. For instance, microwave-assisted synthesis techniques have been employed to enhance the efficiency of producing related compounds with similar biological activities .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The investigation revealed that modifications to the side chains significantly influenced the antimicrobial potency against Gram-positive and Gram-negative bacteria .
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | Staphylococcus aureus |
| Compound B | 12 | Escherichia coli |
| Compound C | 20 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, various derivatives were screened against multiple cancer cell lines. The findings suggested that structural variations within the benzimidazole framework could lead to enhanced cytotoxicity. For example, one derivative exhibited an IC value of 15 μM against HepG2 cells .
| Compound | IC (μM) | Cancer Cell Line |
|---|---|---|
| Derivative X | 15 | HepG2 |
| Derivative Y | 25 | HCT-116 |
| Derivative Z | 30 | NCI-H460 |
Mechanism of Action
The mechanism of action of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with structural variations in substituents exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with four analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, F): Increase lipophilicity and may enhance target binding but reduce aqueous solubility. For example, trifluoromethyl analogs (438.20–438.24 g/mol) exhibit higher molecular weights and logP values compared to the target compound (384.26 g/mol) .
Biological Relevance: Benzimidazole derivatives are associated with diverse pharmacological activities, including antifungal, anticancer, and antiarrhythmic effects .
Synthesis and Characterization :
- Tools like SHELX and ORTEP-3 (used for crystallographic analysis) have been critical in elucidating the 3D structures of similar compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core substituted with dichloro and methylbenzyl groups, along with a pyridinone moiety. The molecular formula is with a molecular weight of 343.19 g/mol. Its IUPAC name reflects its intricate structure, which is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Many benzimidazole derivatives have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth.
- Antimicrobial Effects : These compounds often display significant antibacterial and antifungal properties.
- Anti-inflammatory Properties : Some studies suggest that benzimidazole derivatives can modulate inflammatory responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antitumor Studies : Research has demonstrated that benzimidazole derivatives can effectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cells (MCF-7 and MDA-MB-231), showing promising cytotoxic effects when combined with standard chemotherapy agents like doxorubicin .
- Antimicrobial Activity : A study highlighted the efficacy of certain benzimidazole derivatives against resistant strains of bacteria and fungi, suggesting that modifications to the core structure can enhance antimicrobial potency .
- Mechanistic Insights : The mechanism underlying the antitumor activity often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as MAPK/ERK .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in substituents on the benzene rings or alterations in the heterocyclic components can significantly impact their pharmacological profiles. For instance:
- Dichloro Substitutions : The presence of chlorine atoms has been correlated with increased potency in inhibiting specific cancer cell lines.
- Pyridinone Moiety : This component enhances solubility and bioavailability, contributing to the overall efficacy of the compound.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
